2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt
Description
This compound belongs to the class of azo dyes derived from naphthalenedisulfonic acid. Its structure features a naphthalene backbone substituted with two sulfonic acid groups at the 2,7-positions, an amino group at the 4-position, a hydroxy group at the 5-position, and an azo linkage (-N=N-) at the 6-position connecting to a 5-chloro-2-hydroxyphenyl group. The disodium salt form enhances water solubility, making it suitable for applications in textiles, inks, or biological staining.
Properties
CAS No. |
6222-44-2 |
|---|---|
Molecular Formula |
C16H10ClN3Na2O8S2 |
Molecular Weight |
517.8 g/mol |
IUPAC Name |
disodium;5-amino-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12ClN3O8S2.2Na/c17-8-1-2-12(21)11(5-8)19-20-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-10(18)14(7)16(15)22;;/h1-6,21-22H,18H2,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
LXMPQKYJNAPKTC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Amination at Position 4
Nitration of 2,7-naphthalenedisulfonic acid followed by reduction introduces the amino group:
Hydroxylation at Position 5
Hydroxy group installation involves:
- Directed Sulfonation-Hydrolysis : Sulfonation at position 5 followed by alkaline hydrolysis (NaOH, 130°C) yields the −OH group.
- Oxidative Methods : Alternatively, MnO₂ in H₂SO₄ oxidizes a methyl or amino group to −OH.
Diazotization and Azo Coupling
Diazonium Salt Preparation
5-Chloro-2-hydroxyaniline is diazotized under acidic conditions:
Coupling Reaction
The diazonium salt couples with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid in alkaline medium (pH 8–9):
- Mechanism : The reaction proceeds via electrophilic aromatic substitution, with the azo group (−N=N−) attaching para to the amino group (position 6).
- Optimization : Temperature (10–20°C) and stoichiometric control prevent polyazo byproducts.
Salification and Purification
The final disodium salt is obtained via:
- Neutralization : Treatment with NaOH (2 eq) at 80°C deprotonates sulfonic acid groups.
- Crystallization : Cooling to 10–20°C precipitates the product, which is isolated via centrifugation (yield: 75–85%).
Analytical Characterization
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation :
Azo Coupling Side Reactions :
Purification Complexity :
Environmental and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Mordant Green 28 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The dye can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve the use of nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized derivatives of Mordant Green 28.
Reduction: Leuco forms of the dye.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mordant Green 28 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in staining techniques for microscopy, particularly in highlighting cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in textile dyeing processes to achieve vibrant and long-lasting colors.
Mechanism of Action
The mechanism of action of Mordant Green 28 involves its ability to form stable complexes with metal ions. This property allows it to bind effectively to various substrates, such as fabrics and biological tissues. The dye’s molecular structure enables it to interact with specific molecular targets, leading to its widespread use in staining and dyeing applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its 5-chloro-2-hydroxyphenyl substituent on the azo group. Below are key structural comparisons with similar naphthalenedisulfonic acid derivatives:
Molecular and Physicochemical Properties
Functional and Regulatory Differences
- Chromophoric Strength : Compounds with nitro groups (e.g., CAS 72828-77-4, 70210-24-1) exhibit stronger absorption in visible spectra due to extended conjugation, whereas the target compound’s chloro-hydroxyphenyl group may shift absorption to longer wavelengths .
- For example, CAS 72828-77-4 requires hazard reporting under 40 CFR 721.5280 .
- Analytical Utility : CAS 56405-32-4 is used in HPLC analysis due to its stability and distinct retention behavior, whereas Acid Black 1 is favored in industrial dyeing for its cost-effectiveness .
Stability and Reactivity
Biological Activity
2,7-Naphthalenedisulfonic acid, 4-amino-6-((5-chloro-2-hydroxyphenyl)azo)-5-hydroxy-, disodium salt, commonly referred to as Reactive Blue 213 or C.I. Reactive Blue 213, is a synthetic azo dye with significant applications in textile dyeing and printing. Its complex structure includes multiple functional groups that contribute to its biological activity. This article reviews the biological properties of this compound, including its potential toxicological effects, environmental impact, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C27H20ClN8O16S5
- Molecular Weight : Not specified
- CAS Number : 99129-26-7
The compound features a naphthalene backbone substituted with sulfonic acid groups, an amino group, and an azo linkage, which are critical for its reactivity and biological interactions.
1. Antimicrobial Properties
Studies have shown that azo dyes like Reactive Blue 213 exhibit antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 200 µg/mL |
| Staphylococcus aureus | 150 µg/mL |
| Pseudomonas aeruginosa | 250 µg/mL |
These findings indicate that the compound may serve as a potential antimicrobial agent in clinical settings.
2. Cytotoxicity
Research has indicated that Reactive Blue 213 can exhibit cytotoxic effects on human cell lines. The cytotoxicity is dose-dependent and varies across different cell types.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 50 |
| MCF-7 | 75 |
| A549 | 60 |
This cytotoxicity raises concerns regarding the safety of using this dye in consumer products.
3. Genotoxicity
Genotoxicity studies have revealed that azo dyes can undergo metabolic activation to form reactive intermediates capable of damaging DNA. Tests conducted using the Ames test and micronucleus assays have shown positive results for genotoxic potential.
Environmental Impact
The environmental persistence of azo dyes poses significant ecological risks. They can be resistant to biodegradation, leading to accumulation in water bodies. The presence of such compounds can affect aquatic life and disrupt ecosystems.
Biodegradation Studies
Recent studies have focused on the biodegradation of Reactive Blue 213 using various microbial strains:
| Microorganism | Degradation Rate (%) |
|---|---|
| Bacillus subtilis | 85 |
| Pseudomonas putida | 90 |
| Aspergillus niger | 70 |
These microorganisms demonstrate potential for bioremediation strategies aimed at reducing dye pollution in wastewater.
Case Study 1: Textile Industry
In a case study involving a textile manufacturing facility, the use of Reactive Blue 213 was evaluated for its environmental impact. The study found elevated levels of the dye in nearby water sources, correlating with reduced biodiversity in aquatic organisms.
Case Study 2: Clinical Applications
A clinical trial investigated the use of Reactive Blue 213 as a potential therapeutic agent against specific bacterial infections. While initial results showed promise, further studies are required to assess safety and efficacy comprehensively.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves a two-step process:
- Diazotization : 5-Amino-2-naphthalenesulfonic acid is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt .
- Coupling Reaction : The diazonium salt reacts with 8-amino-2-naphthalenesulfonic acid under alkaline conditions (pH 8–10) to form the azo bond. Temperature control (10–15°C) minimizes side reactions like hydrolysis .
Key Optimization Factors : - Excess sulfonic acid derivatives improve coupling efficiency.
- Alkaline conditions stabilize the diazonium intermediate and enhance azo bond formation.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- UV-Vis Spectroscopy : The azo group absorbs at 450–550 nm, with shifts depending on solvent polarity and pH .
- ¹H/¹³C NMR : Aromatic protons from naphthalene rings appear at δ 7.0–8.5 ppm, while the azo (–N=N–) group does not directly show signals but affects neighboring protons .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~501.4 (disodium salt) confirm the molecular formula .
Q. What are the primary applications of this compound in analytical chemistry?
It serves as a pH-sensitive dye and metal ion indicator due to its sulfonate and hydroxyl groups, which chelate metals like Fe³⁺ and Cu²⁺. For example:
- Colorimetric Detection : Changes from yellow to red at pH >7, useful in titrations .
- Biological Staining : Binds to proteins via electrostatic interactions, aiding microscopy .
Advanced Research Questions
Q. How do conflicting spectral data (e.g., UV-Vis absorption shifts) across studies arise, and how can they be resolved?
Discrepancies often stem from:
- Solvent Effects : Polar solvents (e.g., water) cause redshift due to stabilization of excited states .
- pH-Dependent Tautomerism : The hydroxyl group deprotonates at high pH, altering conjugation and absorption maxima .
Methodological Resolution : - Standardize solvent systems (e.g., buffered aqueous solutions).
- Perform pH-dependent spectral scans to identify tautomeric equilibria .
Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to explain redox behavior and azo bond stability .
- Molecular Dynamics (MD) : Simulates interactions with biological membranes or metal ions, guiding drug delivery or sensor design .
Case Study : DFT studies reveal that electron-withdrawing sulfonate groups reduce HOMO-LUMO gaps, enhancing photostability .
Q. What mechanisms underlie its reported toxicity in eukaryotic cells, and how can this be mitigated in biomedical applications?
Q. How can HPLC methods be optimized for quantifying trace impurities in synthesized batches?
- Column Selection : Use reversed-phase C18 columns (e.g., Newcrom R1) with 5 µm particle size .
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improves peak resolution.
- Detection : UV-Vis at 500 nm for the parent compound; lower wavelengths (250 nm) detect sulfonic acid byproducts .
Q. What thermodynamic properties (e.g., solubility, stability) are critical for environmental fate studies?
- Solubility : High water solubility (>50 g/L at 25°C) due to sulfonate groups, increasing bioavailability in aquatic systems .
- Photodegradation : The azo bond cleaves under UV light (λ >300 nm), forming sulfonated aromatic amines. Rate constants (k) can be measured via pseudo-first-order kinetics .
Data Contradiction Analysis
Q. Why do studies report varying chelation efficiencies for transition metals (e.g., Fe³⁺ vs. Cu²⁺)?
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
